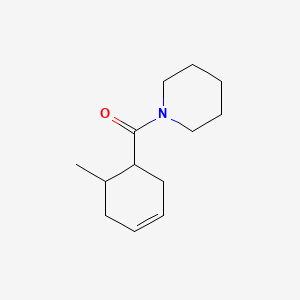
(Isopropenylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropenylsulfonyl)benzene is an organic compound characterized by the presence of an isopropenyl group attached to a sulfonyl group, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isopropenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with isopropenyl sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(Isopropenylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Sulfonation: Fuming sulfuric acid or sulfur trioxide is used for sulfonation.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like ferric chloride are used for halogenation.
Major Products Formed
The major products formed from these reactions include nitro-(Isopropenylsulfonyl)benzene, sulfo-(Isopropenylsulfonyl)benzene, and halo-(Isopropenylsulfonyl)benzene, depending on the specific reaction conditions .
Scientific Research Applications
(Isopropenylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Isopropenylsulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The isopropenyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
(Isopropylsulfonyl)benzene: Similar structure but with an isopropyl group instead of an isopropenyl group.
(Methylsulfonyl)benzene: Contains a methyl group instead of an isopropenyl group.
Uniqueness
(Isopropenylsulfonyl)benzene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and potential for polymerization compared to its analogs .
Properties
CAS No. |
76380-14-8 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
prop-1-en-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-7H,1H2,2H3 |
InChI Key |
FMHMOKZHQNPDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


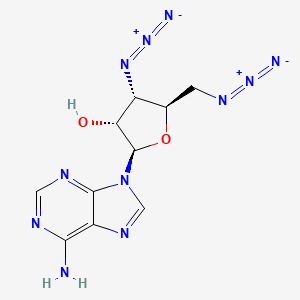
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
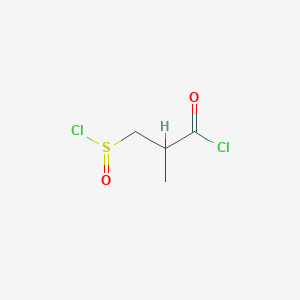
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
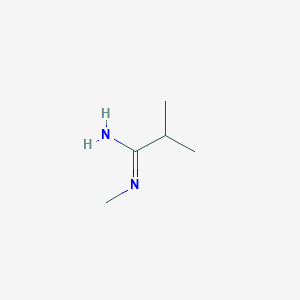
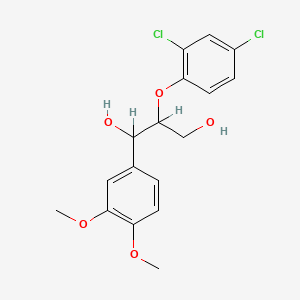
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)





